molecular formula C13H17N3O2S B4622355 N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide

N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide

Cat. No.: B4622355
M. Wt: 279.36 g/mol
InChI Key: QAFPGKNRMZJZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, also known as AMPA-HTL, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of hydrazinecarbothioamide derivatives and has shown potential in various scientific applications.

Scientific Research Applications

Anticancer Activity

The anticancer potential of related compounds, including spectral, modeling studies, and their interaction with metal complexes, has been explored. For instance, a study characterized the anticancer activities of newly synthesized ligands and their bivalent metal complexes, showing strong activities against tumors. This research underscores the potential of these compounds in developing new anticancer drugs (Abou‐Melha, 2021).

DNA Interaction and Antitumor Properties

Dioxomolybdenum(VI) complexes with substituted hydrazinecarbothioamide ligands exhibited significant DNA binding, cleavage activities, and pronounced antitumor properties against human colorectal cell lines. These findings highlight their potential use in chemotherapy (Hussein et al., 2015).

Environmental and Biological Sensors

Studies have developed fluorescent probes based on hydrazinecarbothioamide derivatives for detecting environmental pollutants and biological samples. For example, a ratiometric fluorescent probe was designed for the sensitive detection of hydrazine, a toxic chemical, in water systems and biological samples, showcasing the environmental and health monitoring applications of these compounds (Zhu et al., 2019).

Antibacterial Activity

The antibacterial activity of substituted oxadiazole derivatives, including N-allyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide, has been evaluated against various bacterial strains. These compounds have shown potent antibacterial effects, indicating their potential in developing new antimicrobial agents (Kaur et al., 2011).

Anticonvulsant and Neurotransmission Enhancement

Compounds derived from hydrazinecarbothioamide have been explored for their anticonvulsant activity and potential to enhance GABAergic neurotransmission. This research contributes to the development of novel treatments for neurological conditions like epilepsy (Tripathi & Kumar, 2013).

Properties

IUPAC Name

1-[[2-(4-methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-8-14-13(19)16-15-12(17)9-18-11-6-4-10(2)5-7-11/h3-7H,1,8-9H2,2H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFPGKNRMZJZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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